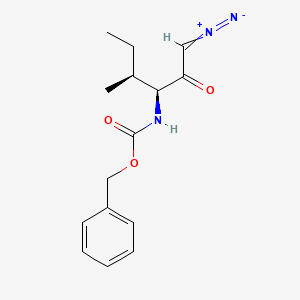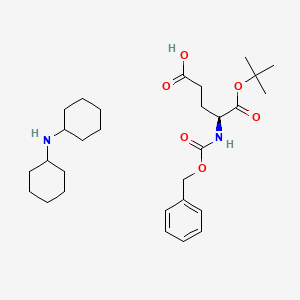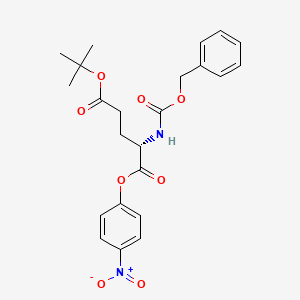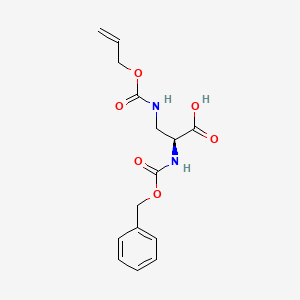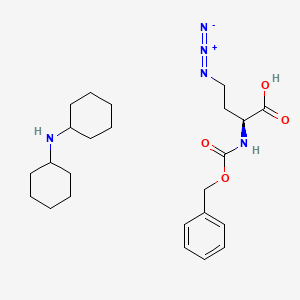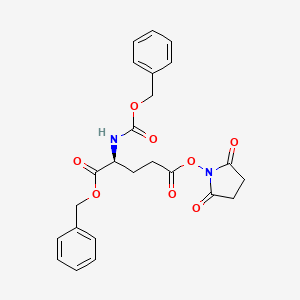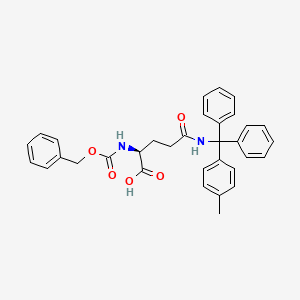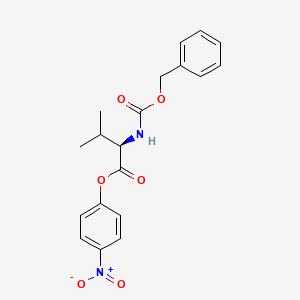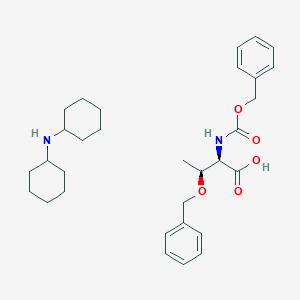![molecular formula C19H19N3O4 B612942 1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 194541-47-4](/img/structure/B612942.png)
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C19H19N3O4 . It has a molecular weight of 353.4 g/mol . The compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as the compound , can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, a phenyldiazenyl group, and a methoxycarbonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 91.6 Ų . The compound has a complexity of 511 .科学的研究の応用
Synthetic Methods and Molecular Structures
Research in this area often involves the synthesis of complex organic molecules through multi-step reactions, providing insights into the efficiency and yield of these processes. For example, Zhou et al. (2021) established a high-yield synthetic method for a compound closely related to the query, showcasing the importance of nucleophilic substitution reactions and ester hydrolysis in organic synthesis (Zhou et al., 2021). Similarly, research by Silaichev et al. (2013) focused on reactions leading to the formation of spirobisheterocyclic or bridging heterocyclic systems, highlighting the versatility of pyrrolediones in chemical synthesis (Silaichev et al., 2013).
Crystallography and Conformational Studies
Studies on the crystal structure and molecular conformation provide detailed insights into the spatial arrangement of atoms within molecules. Yuan et al. (2010) investigated the conformation of a pyrrolidine-based compound, revealing how intermolecular hydrogen bonds influence molecular packing in crystals (Yuan et al., 2010). Banerjee et al. (2002) provided a comprehensive analysis of a solvated pyrrolidine carboxamide, emphasizing the role of molecular conformation in defining its biological activity (Banerjee et al., 2002).
Potential Pharmacological Applications
Research on N-acyl derivatives of pyrrolidine and their synthesis often hints at potential pharmacological applications. Bijev et al. (2003) synthesized new 1H-1-pyrrolylcarboxamides with potential pharmacological interest, demonstrating the importance of structural diversity in drug development (Bijev et al., 2003).
将来の方向性
Pyrrolidine derivatives, including “1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid”, have potential in the field of drug discovery due to their diverse biological profiles . The design of new pyrrolidine compounds with different biological profiles can be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
特性
IUPAC Name |
1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

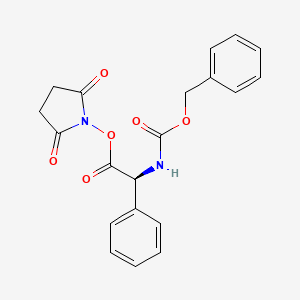
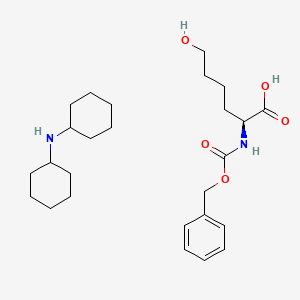
![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
